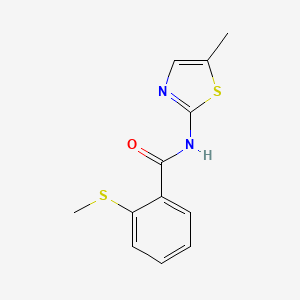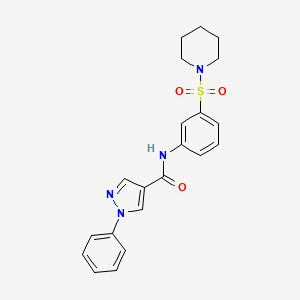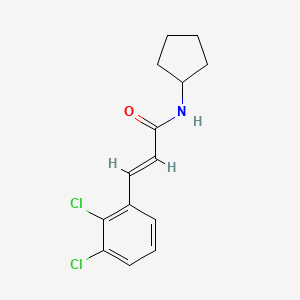
2-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyltriazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyltriazole-4-carboxamide, commonly known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. It specifically targets the protein kinase PAK4, which is involved in various cellular processes including cell proliferation, migration, and invasion.
作用機序
CCT251545 specifically targets the protein kinase PAK4, which is involved in various cellular processes including cell proliferation, migration, and invasion. PAK4 is overexpressed in various types of cancer, making it an attractive target for cancer therapy. By inhibiting PAK4, CCT251545 disrupts the signaling pathways that promote cancer cell growth and metastasis.
Biochemical and Physiological Effects
CCT251545 has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the activity of various signaling pathways involved in cancer progression, including the PI3K/Akt and MAPK/ERK pathways. Additionally, CCT251545 has been shown to inhibit the formation of actin stress fibers, which are important for cell migration and invasion.
実験室実験の利点と制限
One advantage of CCT251545 is its specificity for PAK4, which reduces the risk of off-target effects. Additionally, CCT251545 has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one limitation of CCT251545 is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on CCT251545. One area of interest is the development of more potent and selective PAK4 inhibitors. Additionally, the combination of CCT251545 with other cancer therapies, such as chemotherapy and immunotherapy, is an area of active research. Finally, the development of novel drug delivery systems to improve the solubility and bioavailability of CCT251545 is another potential direction for future research.
Conclusion
In conclusion, CCT251545 is a small molecule inhibitor that specifically targets the protein kinase PAK4, which is involved in various cellular processes including cell proliferation, migration, and invasion. It has been extensively studied for its potential use in cancer therapy and has shown promising results in preclinical studies. Further research is needed to fully understand the mechanism of action of CCT251545 and to develop more potent and selective PAK4 inhibitors.
合成法
The synthesis of CCT251545 involves several steps, starting with the reaction of 3-chloroaniline with 2-bromo-5-methyl-1H-imidazole to form 2-(3-chlorophenyl)-5-methyl-1H-imidazole. This intermediate is then reacted with 6-methoxypyridin-3-amine to form 2-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyl-1H-imidazole. Finally, the carboxylic acid derivative of this compound is obtained by reacting it with triphosgene. The carboxylic acid derivative is then converted to the carboxamide derivative of CCT251545 by reacting it with ammonia.
科学的研究の応用
CCT251545 has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including pancreatic cancer, breast cancer, and prostate cancer. It has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Additionally, CCT251545 has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
特性
IUPAC Name |
2-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-10-15(16(23)19-12-6-7-14(24-2)18-9-12)21-22(20-10)13-5-3-4-11(17)8-13/h3-9H,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLSOPDNRLEDDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)NC2=CN=C(C=C2)OC)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-N-(6-methoxypyridin-3-yl)-5-methyltriazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B7477728.png)
![Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B7477737.png)




![(2-Chloro-4,5-difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7477781.png)
![Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477785.png)

